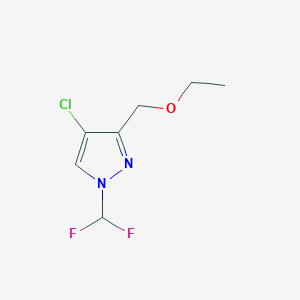

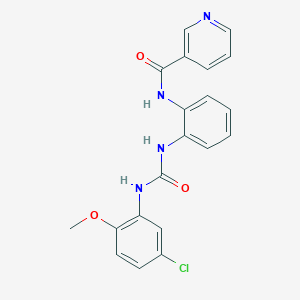

![molecular formula C19H22N2O5S B2532732 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1706131-67-0](/img/structure/B2532732.png)

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity Evaluation

The evaluation of antioxidant activity is crucial in various fields such as food engineering, medicine, and pharmacy. Studies have developed a range of tests to determine antioxidant capacity, highlighting the significance of assays like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH. These tests, based on the principles of hydrogen atom transfer or electron transfer, utilize spectrophotometry to assess the kinetics of antioxidant reactions, indicating the broad applicability of these assays in analyzing complex samples (Munteanu & Apetrei, 2021).

Reaction Pathways of Antioxidant Capacity Assays

The reaction pathways underlying antioxidant capacity assays, particularly the ABTS/potassium persulfate decolorization assay, have been scrutinized to understand the specific reactions of antioxidants. This analysis has revealed distinct pathways, such as coupling reactions, emphasizing the need for further research to clarify these mechanisms and their contributions to total antioxidant capacity (Ilyasov et al., 2020).

Sulfonamide Derivatives as Therapeutic Agents

Sulfonamide derivatives have been recognized for their diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiepileptic effects. Recent patents and research have explored novel sulfonamide compounds, highlighting their significance in drug development and the potential for new treatments across various medical conditions (Gulcin & Taslimi, 2018).

Enzymatic Treatment of Organic Pollutants

The enzymatic approach has shown promise in degrading recalcitrant organic pollutants, with certain enzymes being enhanced in their efficiency by redox mediators. This method could significantly impact the treatment of wastewater pollutants, offering a sustainable and efficient solution to environmental contamination (Husain & Husain, 2007).

Antimalarial Therapy

Research into antimalarial pharmacology suggests a combination therapy approach, utilizing quinine, pyrimethamine, and sulfonamides, as the most rational strategy for treating resistant falciparum malaria. This multi-drug regimen addresses the need for effective treatments against the evolving resistance patterns of malaria parasites (Hunsicker, 1969).

properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-21-7-6-13-10-14(2-4-16(13)21)17(22)12-20-27(23,24)15-3-5-18-19(11-15)26-9-8-25-18/h2-5,10-11,17,20,22H,6-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGWNWNGGKASKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2532652.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2532656.png)

![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2532657.png)

![methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2532659.png)

![1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2532666.png)

![1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B2532669.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2532670.png)